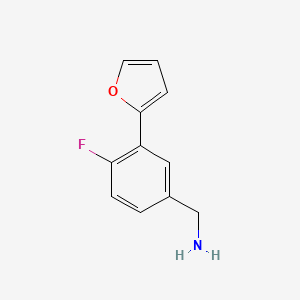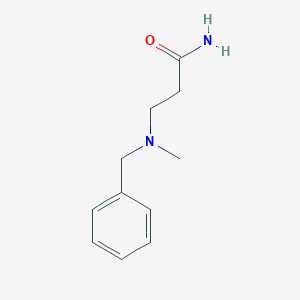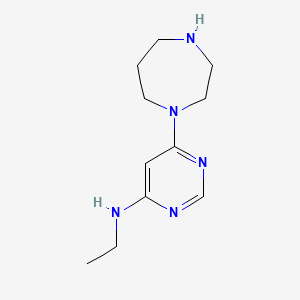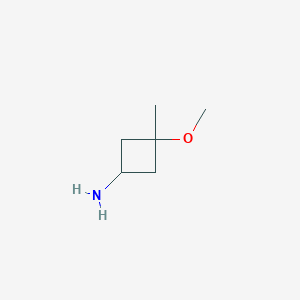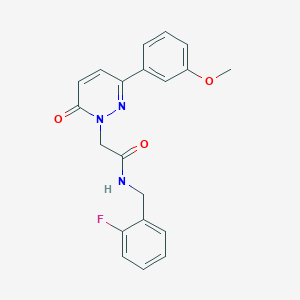![molecular formula C16H28O B14887613 Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[311]heptan-3-yl)methanol is a complex organic compound with a unique bicyclic structure This compound is characterized by its cyclopentyl group attached to a bicyclo[311]heptane core, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with the bicyclic ketone intermediate.
Hydroxylation: The final step involves the hydroxylation of the bicyclic intermediate to introduce the hydroxyl group, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure may enable it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: A simpler analog with a single cyclopentyl group attached to a hydroxyl group.
Bicyclo[3.1.1]heptan-3-ol: A compound with a similar bicyclic core but lacking the cyclopentyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate: An ester derivative with similar structural features.
Uniqueness
Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol is unique due to its combination of a cyclopentyl group and a bicyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
cyclopentyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C16H28O/c1-10-13(15(17)11-6-4-5-7-11)8-12-9-14(10)16(12,2)3/h10-15,17H,4-9H2,1-3H3/t10-,12+,13+,14+,15?/m0/s1 |
InChI Key |
JQNXYFPYIIUWNQ-OXJPMITNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCCC3)O |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(C3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


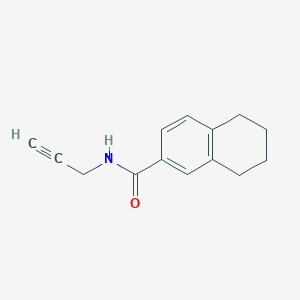
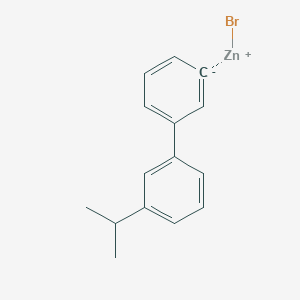
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

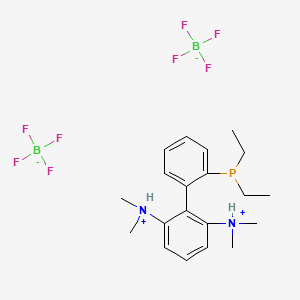
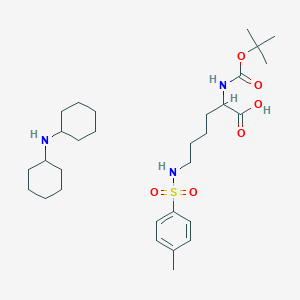
![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
